REACTION_SMILES
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[CH3:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[OH:7])[cH:8][cH:9][c:10]1[N:11]1[CH2:12][CH2:13][N:14]([CH3:18])[CH2:15][CH2:16][CH2:17]1.[S:19]([Cl:20])([Cl:21])=[O:22]>>[CH3:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[OH:7])[cH:8][cH:9][c:10]1[N:11]1[CH2:12][CH2:13][N:14]([CH3:18])[CH2:15][CH2:16][CH2:17]1.[Cl-:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)ccc1N1CCCN(C)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1cc(C(=O)O)ccc1N1CCCN(C)CC1
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Name
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Type
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product
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Smiles
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[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |